molecular formula C14H10BrNO3 B11554603 3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid

3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid

Katalognummer: B11554603
Molekulargewicht: 320.14 g/mol
InChI-Schlüssel: YPLZYMNTJKVJOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid is a chemical compound known for its unique structure and properties It is a Schiff base derivative, which is characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid typically involves the condensation reaction between 4-bromoaniline and 4-hydroxybenzaldehyde. The reaction is carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from ethanol to obtain the desired compound as a solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the 4-bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to the corresponding amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The imine group (C=N) can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(E)-[(4-Bromophenyl)imino]methyl]-4-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its Schiff base structure allows for versatile applications in coordination chemistry and potential therapeutic uses.

Eigenschaften

Molekularformel

C14H10BrNO3

Molekulargewicht

320.14 g/mol

IUPAC-Name

3-[(4-bromophenyl)iminomethyl]-4-hydroxybenzoic acid

InChI

InChI=1S/C14H10BrNO3/c15-11-2-4-12(5-3-11)16-8-10-7-9(14(18)19)1-6-13(10)17/h1-8,17H,(H,18,19)

InChI-Schlüssel

YPLZYMNTJKVJOO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)C(=O)O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.